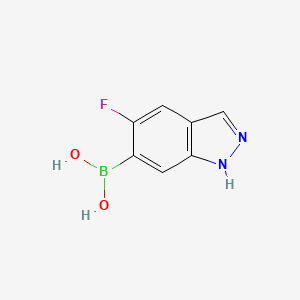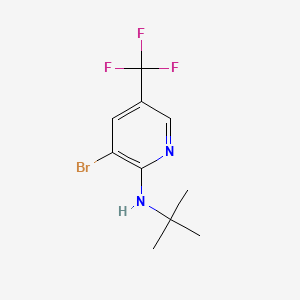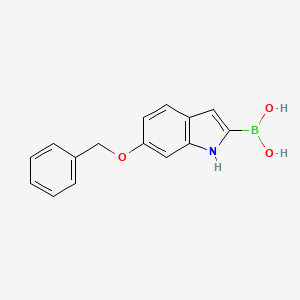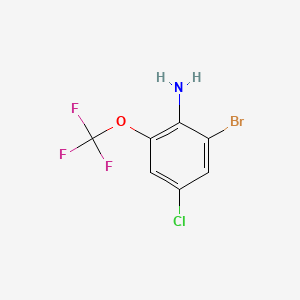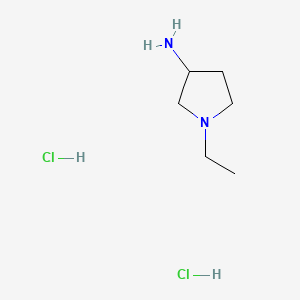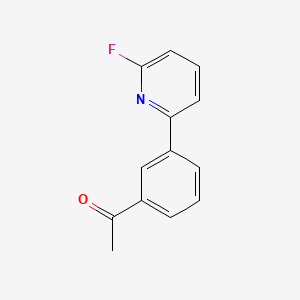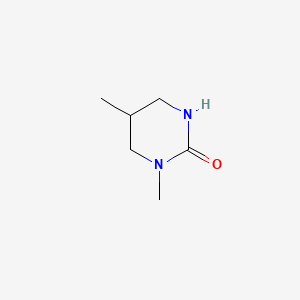
1,5-Dimethyltetrahydropyrimidin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dimethyltetrahydropyrimidin-2(1H)-one, also known as 1,5-DMTHP, is an organic compound that is found in a variety of natural sources, including plants, fungi, and bacteria. It is a versatile compound with a wide range of applications in scientific research, including biochemistry, genetics, and pharmaceuticals.
科学的研究の応用
Synthesis of Pyranopyrimidine Derivatives
Recent advancements in the field of medicinal chemistry have highlighted the significance of pyranopyrimidine cores, particularly due to their broad synthetic applications and bioavailability. Among the various isomers, 5H-pyrano[2,3-d]pyrimidine scaffolds are extensively investigated for their wide range of applicability. The synthesis of 4-aryl-octahydropyrano/hexahydrofuro[2,3-d]pyrimidin-2-one (thiones) and 5-aryl-substituted pyrano[2,3-d]pyrimidindione (2-thiones) derivatives through one-pot multicomponent reactions employing diverse hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, underscores the versatility of pyranopyrimidine derivatives. This review focuses on the use of hybrid catalysts for the development of 5H-pyrano[2,3-d]pyrimidine scaffolds, attracting attention for catalytic applications in lead molecule development (Parmar, Vala, & Patel, 2023).
Biochemical and Molecular Insights into DMH-induced Colon Carcinogenesis
The compound 1,2-dimethylhydrazine (DMH), a strong DNA alkylating agent found in cycads, is widely employed as a carcinogen in animal models to study colon cancer. Research on DMH-induced colon carcinogenesis in rodents has provided valuable insights into the biochemical, molecular, and histological mechanisms underlying different stages of colon cancer. The process involves a series of metabolic reactions leading to DNA alkylation and the initiation of colon carcinogenesis. This review outlines the role of biotransformation and antioxidant enzymes in DMH intoxication and emphasizes the importance of understanding these processes for evaluating natural or pharmacological compounds in animal models of colon carcinogenesis (Venkatachalam et al., 2020).
Proton Nuclear Magnetic Resonance in Cardiovascular Research
Proton nuclear magnetic resonance (1H NMR) spectroscopy has emerged as a powerful tool for phenotyping metabolic profiles in serum, particularly relevant to cardio-metabolic diseases. The technique's ability to provide detailed quantitative data on amino acids, fatty acids, and lipoprotein subparticle concentrations and sizes has shown promise in early epidemiological studies for disease prediction and treatment. This review contrasts the benefits and limitations of 1H NMR with mass spectrometry (MS) and discusses the potential clinical utility of 1H NMR-based research findings in the field of atherosclerosis, highlighting the need for more robust, large-scale studies (Rankin et al., 2014).
MTHFR Polymorphisms in Antifolate and Fluoropyrimidine-based Therapy
The review on C677T and A1298C polymorphisms in the MTHFR gene addresses their impact on the clinical outcomes of antifolate and fluoropyrimidine therapies, such as methotrexate (MTX) and 5-fluorouracil (5-FU). Despite the association of these polymorphisms with decreased enzymatic activity and altered folate metabolism, clinical studies present mixed results on their predictive value for therapy toxicity and efficacy. The review also discusses the interaction between MTHFR polymorphisms, nutrient and environmental factors, and the potential of a haplotype approach for a more comprehensive strategy in therapy personalization (De Mattia & Toffoli, 2009).
特性
IUPAC Name |
1,5-dimethyl-1,3-diazinan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-5-3-7-6(9)8(2)4-5/h5H,3-4H2,1-2H3,(H,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLBOVNBPLHYNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=O)N(C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-3,4-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B577905.png)
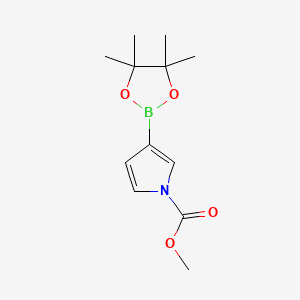

![5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B577911.png)
![2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B577916.png)
